molecular formula C4H11NO B1590076 2-(Methylamino)propan-1-ol CAS No. 27646-78-2

2-(Methylamino)propan-1-ol

Cat. No.: B1590076
CAS No.: 27646-78-2
M. Wt: 89.14 g/mol
InChI Key: PXWASTUQOKUFKY-UHFFFAOYSA-N
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Description

2-(Methylamino)propan-1-ol is an organic compound with the molecular formula C4H11NO. It is a colorless to yellow liquid or semi-solid that is used in various chemical reactions and industrial applications. The compound contains both an amine and an alcohol functional group, making it versatile in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylamino)propan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-chloropropan-1-ol with methylamine. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide to facilitate the substitution reaction.

Another method involves the reduction of 2-(methylamino)propanal using a reducing agent such as sodium borohydride. This method is advantageous as it provides a straightforward route to the desired product with high yield.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-(methylamino)propanal. This method is efficient and scalable, making it suitable for large-scale production. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(methylamino)propanal using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2-(methylamino)propanal using sodium borohydride yields this compound.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products Formed

    Oxidation: 2-(Methylamino)propanal

    Reduction: this compound

    Substitution: 2-(Methylamino)propyl chloride

Scientific Research Applications

2-(Methylamino)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)propan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in nucleophilic substitution reactions. Additionally, the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-(Methylamino)propan-1-ol can be compared with similar compounds such as:

    2-Amino-2-methyl-1-propanol: This compound has an amino group instead of a methylamino group, making it more basic and reactive in certain conditions.

    2-(Ethylamino)propan-1-ol: This compound has an ethyl group instead of a methyl group, affecting its steric properties and reactivity.

    2-(Dimethylamino)propan-1-ol: This compound has two methyl groups attached to the nitrogen, making it more sterically hindered and less nucleophilic.

The uniqueness of this compound lies in its balanced reactivity and versatility, making it suitable for a wide range of applications in chemical synthesis and industrial processes.

Properties

IUPAC Name

2-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWASTUQOKUFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507170
Record name 2-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27646-78-2
Record name 2-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylamino)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 2-(methylamino)propan-1-ol emissions from carbon capture facilities?

A: this compound [] is a degradation product of 2-amino-2-methylpropan-1-ol (AMP), a solvent used in carbon capture and storage (CCS) processes. Understanding the emissions of MeAMP and other degradation products is crucial for several reasons:

  • Environmental Impact: Released amines can react in the atmosphere to form harmful particulate matter and contribute to air pollution. Quantifying these emissions helps assess the environmental impact of CCS technologies. []
  • Process Optimization: Monitoring emissions provides insights into the efficiency of the amine solvent system and can inform strategies to minimize degradation and improve capture efficiency. []

Q2: What analytical techniques are used to measure this compound emissions from carbon capture facilities?

A: The research paper highlights the use of Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) as an effective online method for quantifying atmospheric emissions of various compounds, including this compound []. This technique enables real-time monitoring and provides valuable data on emission levels.

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